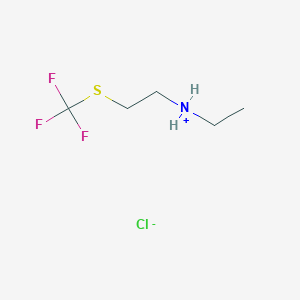Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
CAS No.: 1301739-62-7
Cat. No.: VC11718994
Molecular Formula: C5H11ClF3NS
Molecular Weight: 209.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1301739-62-7 |
|---|---|
| Molecular Formula | C5H11ClF3NS |
| Molecular Weight | 209.66 g/mol |
| IUPAC Name | ethyl-[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride |
| Standard InChI | InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H |
| Standard InChI Key | TUEGEMIHAGTKNU-UHFFFAOYSA-N |
| SMILES | CC[NH2+]CCSC(F)(F)F.[Cl-] |
| Canonical SMILES | CC[NH2+]CCSC(F)(F)F.[Cl-] |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a central ammonium ion substituted with:
-
Ethyl group (C₂H₅): A two-carbon alkyl chain.
-
2-Trifluoromethylsulfanyl-ethyl group (CH₂CH₂SCF₃): A sulfur-containing moiety with a trifluoromethyl group, enhancing lipophilicity and chemical stability.
-
Two methyl groups (CH₃): Contributing to the compound’s steric and electronic profile.
The chloride anion balances the positive charge on the quaternary nitrogen.
Theoretical Molecular Formula and Weight
-
Molecular Formula: C₇H₁₅ClF₃NS
-
Molecular Weight: 237.45 g/mol (calculated from atomic masses).
Comparative Structural Analysis
The trifluoromethylsulfanyl group distinguishes this compound from simpler quaternary ammonium salts, imparting unique electronic and solubility properties.
Synthesis and Purification Strategies
Hypothetical Synthetic Routes
While no explicit protocols for Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride exist, methods for analogous compounds suggest feasible pathways:
Step 1: Formation of 2-Chloroethyl Trifluoromethyl Sulfide
Reaction of trifluoromethylsulfenyl chloride (CF₃SCl) with ethylene gas under UV light yields 2-chloroethyl trifluoromethyl sulfide:
Step 2: Quaternary Ammonium Salt Formation
Ethylamine reacts with 2-chloroethyl trifluoromethyl sulfide in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C:
Key Conditions:
-
Temperature: 0–5°C to minimize side reactions.
-
Solvent: Dichloromethane for optimal solubility.
-
Stoichiometry: Excess ethylamine ensures complete alkylation.
Step 3: Purification
-
Recrystallization: Using acetonitrile or ethyl acetate to isolate high-purity crystals.
-
Chromatography: Silica gel column chromatography with a hexane/ethyl acetate gradient.
Physicochemical Properties
Solubility and Stability
-
Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic character; moderate solubility in dichloromethane.
-
Thermal Stability: Decomposes above 200°C, consistent with quaternary ammonium salts.
-
Hydrolytic Sensitivity: Susceptible to hydrolysis in acidic or basic conditions, requiring inert storage.
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 3.5–3.8 ppm (m, CH₂SCF₃), δ 1.2–1.5 ppm (t, ethyl CH₃).
-
¹⁹F NMR: Singlet near δ -75 ppm (CF₃ group).
-
Mass Spectrometry: ESI-MS expected to show [M-Cl]⁺ peak at m/z 202.4.
Applications in Scientific and Industrial Contexts
Phase Transfer Catalysis
Like tetraethylammonium bromide , this compound may facilitate reactions between immiscible phases (e.g., aqueous-organic systems) by stabilizing ionic intermediates.
Ionic Liquid Properties
Analogous to 1-ethyl-3-methylimidazolium salts , the trifluoromethylsulfanyl group could enhance thermal stability and reduce viscosity, making it suitable for high-temperature electrochemical applications.
Biological Activity
Quaternary ammonium salts often exhibit antimicrobial properties. For example, dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride shows MIC values of 0.005–0.03 g/L against E. coli and S. aureus. Ethyl derivatives may display similar efficacy, though substituent effects require empirical validation.
Research Frontiers and Challenges
Knowledge Gaps
-
Synthetic Reproducibility: Optimizing reaction conditions to improve yields beyond theoretical 60–70%.
-
Toxicity Profiling: No data exist on mammalian cytotoxicity or environmental impact.
Computational Modeling
Molecular dynamics simulations could predict interactions with biological targets (e.g., ion channels) or polymers, guiding application-specific modifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume